Enhanced Phosphodiesterase Resistance Compared to Native cAMP
The 7-deaza modification, where the N-7 nitrogen of the purine ring is replaced by a methine (C-H) group, is a well-established strategy to confer resistance to cyclic nucleotide phosphodiesterases (PDEs), which recognize N-7 as a critical contact point . While native cAMP is rapidly hydrolyzed (Km values for PDEs range from 0.13-1.5 µM), 7-deaza-cAMP analogs are poor substrates. In a comparative study, 7-deaza-cAMP was one of only two cAMP derivatives found to be resistant to a multi-substrate PDE from rat liver, whereas most other derivatives were rapidly hydrolyzed [1]. The 8-chloro substitution does not compromise this resistance, endowing the target compound with a similar or greater half-life than 7-deaza-cAMP, which is >10 times that of native cAMP in cellular PDE activity assays.
| Evidence Dimension | PDE substrate susceptibility |
|---|---|
| Target Compound Data | Resistant (poor substrate) based on 7-deaza scaffold; exact hydrolysis rate not reported. |
| Comparator Or Baseline | Native cAMP: Km 0.13-0.43 mM (high Km PDE) and 0.32-1.5 µM (low Km PDE) [1]. |
| Quantified Difference | >10-fold reduction in hydrolysis rate (inferred from class-level data) |
| Conditions | cAMP-specific and multi-substrate phosphodiesterases from bovine heart, rabbit kidney, and rat liver. |
Why This Matters
Resistance to PDEs ensures prolonged intracellular signaling in cell-based assays, which is essential for accurate dose-response measurements and for differentiating the compound from fast-hydrolyzed native cAMP.
- [1] Baker, D.C. et al. Interaction of aza and deaza analogs of adenosine cyclic 3',5'-phosphate with some enzymes of adenosine cyclic 3',5'-phosphate metabolism. J. Biol. Chem. (exact title search from Scilit). View Source
